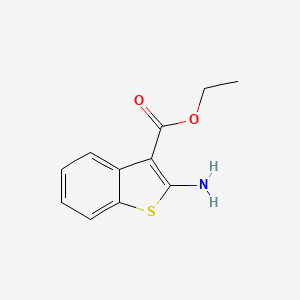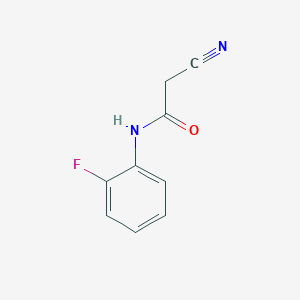
Cyclooctanecarboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclooctanecarboxylic acid and its derivatives often involves complex organic reactions. For example, the asymmetric synthesis of (1S,2R)-2-aminocyclooctanecarboxylic acid has been achieved through a sequence starting from cycloocta-1,5-diene, indicating the versatility of cyclooctane derivatives as precursors in synthesis (Garrido et al., 2008).
Molecular Structure Analysis
The molecular structure of cyclooctanecarboxylic acid derivatives has been extensively studied. For instance, crystals of cyclooctane-cis-1,2-dicarboxylic acid exhibit a monoclinic structure, with the cyclooctane ring adopting a mirror-symmetric ('boat-chair') conformation, highlighting the flexibility and conformational dynamics of cyclooctane rings (Bürgi & Dunitz, 1968).
Chemical Reactions and Properties
Cyclooctanecarboxylic acid and its derivatives participate in various chemical reactions, reflecting their reactivity. Carboxylation reactions, for example, have been shown to produce complex derivatives, demonstrating the reactivity of cyclooctane-containing compounds toward functional group transformations (Kerber & Müller, 1987).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation Studies
Cyclooctanecarboxylic acid and its derivatives have been extensively studied for their structural properties. Bürgi and Dunitz (1968) investigated the crystal structure of cyclooctane-cis-1, 2-dicarboxylic acid, revealing a mirror-symmetric conformation, which contributes to understanding the molecular geometry and structural dynamics of cyclooctane compounds (Bürgi & Dunitz, 1968). Additionally, Kălmăn et al. (2002) explored the close packing of cyclooctanes substituted with vicinal COX groups, which provides insights into the molecular interactions and conformational characteristics of these compounds (Kălmăn et al., 2002).
Chemical Synthesis and Reactions
The synthesis and reactivity of cyclooctanecarboxylic acid derivatives have been a subject of research. For instance, Kerber and Müller (1987) discussed the carboxylation of cyclooctatrienyldilithium, which highlights the chemical reactivity and potential applications in organic synthesis of cyclooctanecarboxylic acid derivatives (Kerber & Müller, 1987). Additionally, the work by de Boer et al. (2005) on the cis-dihydroxylation and epoxidation of alkenes using carboxylic acid promoted catalysts demonstrates the utility of cyclooctanecarboxylic acid in catalytic processes (de Boer et al., 2005).
Material Science and Polymer Chemistry
Cyclooctanecarboxylic acid derivatives have applications in material science, particularly in polymer chemistry. Xue and Toyota (2009) investigated the polymerization of cyclooctadiene and the use of cyclooctanecarboxylic acid derivatives as chain transfer agents, which is significant for developing novel polymeric materials (Xue & Toyota, 2009). Moreover, research by Alonso-Villanueva et al. (2011) on the ring-opening metathesis polymerization of functionalized cyclooctene and norbornene derivatives highlights the role of cyclooctanecarboxylic acid in synthesizing modified polycyclooctenes with enhanced solubility and thermal properties (Alonso-Villanueva et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
cyclooctanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAXDCBRCGSGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343103 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooctanecarboxylic acid | |
CAS RN |
4103-15-5 | |
| Record name | Cyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclooctanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of 2-hydroxy-1-cyclooctanecarboxylic acid influence its hydrogen bonding patterns in the solid state?
A: The cis and trans isomers of 2-hydroxy-1-cyclooctanecarboxylic acid exhibit distinct hydrogen bonding motifs in their crystal structures. The trans isomer, both as a free acid and an amide, forms infinite ribbons of dimers connected by R(2)(2)(12) rings with C(i) symmetry []. These ribbons arise from two alternating dimer types, differentiated by the donor-acceptor roles of the functional groups. In contrast, the cis isomer forms antiparallel hydrogen-bonded helices stabilized by interactions analogous to those observed in (1R,2R,4S*)-4-tert-butyl-2-hydroxy-1-cyclopentanecarboxamide []. This difference in hydrogen bonding patterns highlights the significant impact of stereochemistry on the solid-state packing and potential intermolecular interactions of these molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)







![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1269035.png)

